![molecular formula C17H16ClN3O3S2 B2498770 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 899976-15-9](/img/structure/B2498770.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
The compound belongs to a class of molecules that have been synthesized and studied for their unique chemical structures and potential pharmacological activities. The synthesis of related thiadiazole derivatives involves reactions that introduce specific functional groups, contributing to their significant properties.
Synthesis Analysis
Synthetic approaches to similar compounds typically involve condensation reactions, starting from substituted thiadiazoles or benzothiazoles. For instance, compounds have been synthesized by reacting chloroacetamido thiadiazoles with piperidine, employing carbodiimide condensation for the introduction of acetamide groups (Ismailova et al., 2014) (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds reveals interactions and bond angles critical to their stability and reactivity. For example, the structure of certain thiadiazole derivatives showcases N—H⋯N hydrogen bonds and C—H⋯O interactions, contributing to their crystalline arrangements (Ismailova et al., 2014).
Scientific Research Applications
Synthesis and Antimicrobial Properties
Research into compounds related to 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide has focused on their synthesis and potential antimicrobial properties. For example, studies have developed novel chemical synthesis methods leading to derivatives that exhibit significant antimicrobial activity against various bacterial and fungal strains. These investigations highlight the compound's utility in creating new antimicrobial agents, with potential applications ranging from pharmaceuticals to antiseptic products (Sah, Bidawat, Seth, & Gharu, 2014).
Heterocyclic Chemistry and Drug Design
The compound's structural motif is integral to heterocyclic chemistry and drug design, serving as a building block for diverse heterocyclic compounds with various biological activities. Research has explored its incorporation into complex molecules, demonstrating its versatility in synthesizing heterocycles that could have applications in developing new drugs with anticancer, antifungal, or antibacterial properties. This research underscores the potential of such compounds in medicinal chemistry and drug discovery processes (Ismailova, Okmanov, Ziyaev, Shakhidoyatov, & Tashkhodjaev, 2014).
Agricultural Applications
Additionally, derivatives of this compound are being investigated for their potential use in agricultural applications, including as pesticides. Studies on N-derivatives have shown promising results in controlling pests that affect crops, indicating the compound's broader applicability beyond pharmaceuticals. These findings open pathways for developing new, more effective agricultural chemicals that can help address challenges in food production and crop protection (Olszewska, Tarasiuk, & Pikus, 2011).
Mechanism of Action
Target of Action
The primary target of the compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the body .
Mode of Action
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide interacts with its target by inhibiting the sodium-chloride symporter . This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased ion concentration in the urine and promoting water loss from the body .
Biochemical Pathways
The action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide affects the renal absorption pathway . By inhibiting the sodium-chloride symporter, it disrupts the normal reabsorption process, leading to increased excretion of these ions and water. This diuretic effect can lead to a decrease in blood volume and blood pressure .
properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-10-5-11(2)7-13(6-10)19-16(22)9-25-17-20-14-4-3-12(18)8-15(14)26(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLWKJQKQPTRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide |
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